Dicyclohexylammonium acetate
Description
Dicyclohexylammonium acetate (CAS 14297-75-7) is an organic salt with the molecular formula C₁₄H₂₇NO₂ and a molecular weight of 241.37 g/mol . It is synthesized by reacting dicyclohexylamine with acetic acid, forming a stable ammonium salt. Key physical properties include a boiling point of 256.1°C and a flash point of 96.1°C, indicative of moderate thermal stability. Its polar nature facilitates solubility in solvents like ethyl acetate, as evidenced in synthetic protocols .
This compound is widely used in organic synthesis, particularly to enhance reaction kinetics. For example, dicyclohexylammonium salts of carboxylic acids significantly accelerate acyl chloride formation with thionyl chloride, reducing reaction times from hours to minutes . It also finds niche roles in pharmaceuticals and materials science, such as in the isolation of peptide intermediates .
Properties
CAS No. |
14297-75-7 |
|---|---|
Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
dicyclohexylazanium;acetate |
InChI |
InChI=1S/C12H23N.C2H4O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2(3)4/h11-13H,1-10H2;1H3,(H,3,4) |
InChI Key |
NDZUIBYQGLEFIJ-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Canonical SMILES |
CC(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Other CAS No. |
14297-75-7 |
Synonyms |
dicyclohexylammonium acetate |
Origin of Product |
United States |
Chemical Reactions Analysis
Acid-Base Reactivity
Dicyclohexylammonium acetate reacts with stronger acids or bases to form alternative salts or regenerate dicyclohexylamine:
-
With Strong Acids (e.g., HCl) :
This reaction is used to produce dicyclohexylamine hydrochloride .
-
With Strong Bases (e.g., NaOH) :
The free amine is liberated, enabling its reuse in catalytic cycles .
Nucleophilic Substitution Reactions
The acetate ion acts as a leaving group in reactions with nucleophiles:
-
Example Reaction with Nitrite Salts :
This method produces dicyclohexylammonium nitrite, a corrosion inhibitor, with yields >85% under controlled pH (6–7) and temperature (20–50°C) .
-
Key Conditions :
Factor Optimal Range pH 6.0–7.0 Temperature 20–50°C Solvent Water or aqueous ethanol
Redox Reactions
This compound participates in redox processes, particularly in catalytic systems:
-
Oxidation :
In the presence of palladium(II) acetate, it forms trans-bis(dicyclohexylamine)palladium(II) acetate, a catalyst for cross-coupling reactions (e.g., Suzuki-Miyaura): -
Reduction :
Acts as a proton donor in hydrogenation reactions, stabilizing intermediates via hydrogen bonding .
Catalysis
-
Cross-Coupling Reactions :
Serves as a ligand precursor in palladium-catalyzed C–C/C–N bond formations (e.g., Heck, Buchwald-Hartwig) .
Stability and Environmental Factors
| Factor | Effect on Reactivity | Source |
|---|---|---|
| Temperature | Decomposes >200°C | |
| pH | Stable at 5–9; hydrolyzes in extremes | |
| Light | Photosensitive; store in dark |
Comparison with Similar Compounds
Chemical Structure and Classification
- Dicyclohexylammonium acetate : Contains a dicyclohexylammonium cation paired with an acetate anion. The bulky cyclohexyl groups confer steric hindrance, influencing solubility and reactivity .
- Dicyclohexylammonium nitrite (C₁₂H₂₄N₂O₂): Features a nitrite anion. The smaller nitrite group enhances ionic mobility, making it suitable as a corrosion inhibitor in water-based inks .
- Dicyclohexylammonium bis(dimethyldithiocarbamyl)acetate : A structurally complex salt with a dithiocarbamate-functionalized anion. The sulfur-rich structure enables applications in coordination chemistry and catalysis .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Feature |
|---|---|---|---|---|
| This compound | 241.37 | 256.1 | Ethyl acetate, DCM | High steric hindrance |
| Dicyclohexylammonium nitrite | 204.34 | N/A | Water | Corrosion inhibition |
| Cyclohexyldimethylammonium acetate | 187.28 | N/A | Water, ethanol | Reduced steric bulk |
| Dicyclohexylammonium bis(dimethyldithiocarbamyl)acetate | 450.69 | N/A | Organic solvents | Sulfur-rich coordination sites |
Crystallographic Insights
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying dicyclohexylammonium acetate?
- Methodology : this compound is typically synthesized by reacting dicyclohexylamine with acetic acid in acetone. A common protocol involves dissolving dicyclohexylamine in acetone, cooling the mixture in an ice bath, and adding glacial acetic acid with stirring. Recrystallization is achieved by heating the mixture to boiling and cooling it slowly to obtain pure crystals . For purification, flash chromatography with hexane/ethyl acetate/acetic acid (89:10:1) or slow evaporation of acetone/methanol solutions is recommended to isolate high-purity crystals .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodology : X-ray crystallography is the gold standard. The compound forms dimeric structures via N–H⋯O hydrogen bonds (N⋯O distances: 2.712–2.765 Å) between dicyclohexylammonium cations and acetate anions. Key parameters include carboxylate C–O bond lengths (~1.247–1.249 Å) and pseudoinversion symmetry of the ion pairs. Crystallographic data should be refined using SHELXL software to resolve hydrogen bonding networks and confirm chirality .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Use protective gloves, eye protection, and lab coats (NFPA safety guidelines). In case of skin contact, wash immediately with water. Store the compound in a locked, dry environment to prevent hygroscopic degradation. Dispose via approved hazardous waste channels, as outlined in OSHA HCS and GHS07 regulations .
Advanced Research Questions
Q. How can dicyclohexylammonium salts enhance reaction efficiency in organic synthesis?
- Methodology : Dicyclohexylammonium salts of carboxylic acids accelerate reactions like acid chloride formation. For example, converting a carboxylic acid to its dicyclohexylammonium salt reduces reaction times with thionyl chloride from hours to <1 minute. This is due to improved solubility and activation of the carboxylate group in non-polar solvents (e.g., dichloromethane) .
Q. What strategies resolve contradictions in biological activity data for dicyclohexylammonium derivatives?
- Methodology : Case studies show variability in bioactivity (e.g., antibiotic efficacy against Nosema bombi in bees vs. lack of effect in controlled trials). To address this:
- Compare study designs (e.g., greenhouse vs. field conditions) .
- Standardize dosage metrics (e.g., molarity vs. weight/volume ratios).
- Use orthogonal assays (e.g., TRPC6 channel activation in HaCaT cells vs. cytokine profiling in murine models) to validate mechanisms .
Q. How does this compound influence redox modulation in cellular systems?
- Methodology : As a bis(dicyclohexylammonium) salt, it interacts with thiol groups to regulate redox pathways. In vitro, it inhibits MAPK/STAT3 phosphorylation in TNF-α-stimulated keratinocytes (IC₅₀: 3.7 μM) and reduces IL-17A secretion in γδ T cells. Use luciferase-based ROS assays and Western blotting to quantify pathway modulation .
Q. What are the best practices for analyzing this compound in complex matrices (e.g., biological fluids)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
